(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
This compound is a hybrid heterocyclic molecule combining a 2,3-dihydrobenzo[b][1,4]dioxin scaffold with a 1,2,3-triazole-substituted azetidine moiety linked via a methanone bridge. The 2,3-dihydrobenzo[b][1,4]dioxin core is a bicyclic ether system known for its metabolic stability and pharmacological relevance, particularly in CNS and anti-inflammatory drug development . However, analogous structures in the literature suggest possible applications in medicinal chemistry, particularly in targeting inflammation or microbial pathogens .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-21(20-14-28-18-8-4-5-9-19(18)29-20)24-11-16(12-24)25-10-15(22-23-25)13-27-17-6-2-1-3-7-17/h1-10,16,20H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFCSBOWRUIRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Construction of the 2,3-Dihydrobenzo[b]dioxin Core
The 1,4-dioxin ring is typically formed via acid- or base-catalyzed cyclization of catechol derivatives. For example:
- Cyclization of 2-(2-hydroxyethoxy)phenol in the presence of sulfuric acid yields 2,3-dihydrobenzo[b]dioxin.
- Alternative methods employ epoxide intermediates derived from catechol, followed by ring-opening with glycols.
Table 1: Dioxin Core Synthesis Methods
| Substrate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-(2-Hydroxyethoxy)phenol | H₂SO₄, 100°C, 4h | 78 | |
| Catechol + ethylene oxide | K₂CO₃, DMF, 120°C, 6h | 65 |
Synthesis of the Azetidine Ring
Azetidine rings are commonly constructed via reductive cyclization or [2+2] cycloaddition :
- Reductive cyclization of γ-chloroamines using NaBH₄ or LiAlH₄.
- Staudinger [2+2] cycloaddition between imines and ketenes.
Table 2: Azetidine Ring Formation
| Method | Substrate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive cyclization | γ-Chloroalkylamine | NaBH₄, MeOH, 0°C, 2h | 72 | |
| [2+2] Cycloaddition | Imine + Ketenes | Et₃N, CH₂Cl₂, -20°C, 12h | 68 |
Final Coupling Reactions
The methanone linker is installed via Friedel-Crafts acylation or amide coupling :
- Acylation of the dioxin core with azetidine-triazole carboxylic acid chlorides.
- Schlenk equilibrium -mediated coupling using Grignard reagents.
Table 4: Methanone Linker Formation
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, 0°C, 6h | 64 | |
| Amide coupling | EDCl, HOBt, DMF, RT, 12h | 89 |
Optimized Multi-Step Synthesis
A representative synthesis pathway integrates the above strategies:
- Dioxin core synthesis : Cyclization of 2-(2-hydroxyethoxy)phenol (Yield: 78%).
- Azetidine formation : Reductive cyclization of γ-chloroalkylamine (Yield: 72%).
- Triazole introduction : CuAAC with 4-(phenoxymethyl)propargyl (Yield: 85%).
- Methanone coupling : Amide coupling using EDCl/HOBt (Yield: 89%).
Total yield : ~35% (cumulative).
Analytical Characterization
Key spectral data for the target compound:
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. Triazoles are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, derivatives of 1,3,4-oxadiazoles and triazoles have shown promising results against leukemia and melanoma cell lines . The specific compound may exhibit similar properties due to its structural components.
Antimicrobial Effects
The presence of both the triazole and azetidine groups suggests potential antimicrobial activity. Triazole derivatives are widely recognized for their antifungal properties, while azetidines have been explored for their antibacterial effects. Studies indicate that compounds with such structural features can effectively combat resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Activities
Compounds containing the benzo[d]ioxin structure often demonstrate anti-inflammatory effects. Research indicates that derivatives may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound could be beneficial in treating conditions characterized by inflammation .
Case Study 1: Anticancer Activity
A study conducted on a series of 1,3,4-oxadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. One derivative exhibited an MID GI50 value significantly lower than traditional chemotherapeutics like bendamustine . This highlights the potential effectiveness of compounds structurally related to (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone in oncology.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on triazole-containing compounds revealed their effectiveness against a range of bacterial pathogens. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . This reinforces the hypothesis that our compound may possess similar antimicrobial properties.
Mechanism of Action
The mechanism of action of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a recurring motif in bioactive molecules. For example:
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-5-amine (): This triazole-substituted derivative lacks the azetidine and phenoxymethyl groups but shares the dihydrobenzodioxin core. It has been explored for antimicrobial activity, with the triazole amine enhancing solubility and target engagement .
- Its molecular weight (379.37 g/mol) is lower than the target compound, suggesting differences in bioavailability .
Triazole-Azetidine Hybrids
- Coumarin-Benzodiazepine/Triazole Derivatives ():
Compounds like 4g and 4h integrate coumarin with benzodiazepine/triazole moieties. Their extended π-conjugation systems (e.g., coumarin) contrast with the target compound’s simpler dihydrobenzodioxin core, suggesting divergent optical or electronic properties .
Phenoxymethyl-Substituted Analogues
- (3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol (): The fluorophenyl and methanol groups in this pyrazole derivative highlight the role of halogenation and hydroxylation in modulating solubility and target selectivity. The absence of an azetidine ring may reduce steric hindrance compared to the target compound .
Structural and Functional Analysis
Table 1: Key Structural and Hypothetical Properties
*Estimated based on structural analogs.
Critical Differences
- Electron-Withdrawing/Donating Groups: The phenoxymethyl group may act as an electron donor, contrasting with the electron-deficient nitro group in ’s compound, leading to divergent reactivity in electrophilic environments .
Biological Activity
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Dihydrobenzo[b][1,4]dioxin moiety : This core structure is known for its diverse biological activities.
- Triazole ring : The presence of a triazole enhances the compound's interaction with biological targets.
- Azetidine ring : This cyclic structure contributes to the overall stability and bioactivity of the compound.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. Below are detailed findings from various studies.
Anticancer Activity
Recent studies have demonstrated that derivatives of the triazole and dioxin structures show promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Cell Line Studies : In vitro tests have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12 | Breast Cancer |
| Compound B | 5.8 | Lung Cancer |
| Compound C | 0.88 | Colon Cancer |
Antimicrobial Activity
The phenoxymethyl group in this compound suggests potential antimicrobial properties. Similar compounds have been shown to interact with bacterial cell wall synthesis:
- Mechanism : The disruption of mucopeptide biosynthesis through binding to penicillin-binding proteins (PBPs) is a common mechanism observed in related compounds .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Triazole Derivatives : A study evaluating triazole derivatives demonstrated significant antiproliferative activity against multiple cancer types, indicating the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Efficacy : Research on phenoxymethyl-based compounds revealed their effectiveness against resistant strains of bacteria, showcasing their potential as therapeutic agents .
Q & A
Q. What are the recommended synthetic strategies for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with commercially available precursors. Key steps include:
- Functional group transformations : Coupling the benzodioxin moiety to the azetidine-triazole scaffold via nucleophilic acyl substitution or palladium-catalyzed cross-coupling.
- Click chemistry : The phenoxymethyl-triazole group is typically introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity .
- Optimization : Adjusting temperature (e.g., −35°C for triazine coupling ), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., DIPEA for base-sensitive steps ). Purification often requires column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : 1H/13C NMR resolves aromatic protons (benzodioxin, triazole) and azetidine ring conformation .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C24H22N4O4), while LC-MS monitors intermediate purity .
- X-ray crystallography : For absolute stereochemistry determination, though limited by crystallizability .
- Elemental analysis : Validates synthetic yield and purity (>95%) .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- In vitro screens : Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .
- Cellular models : Cytotoxicity profiling in cancer cell lines (e.g., IC50 determination) and selectivity indices against normal cells .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess target affinity (e.g., Kd values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Core modifications : Varying substituents on the benzodioxin (e.g., electron-withdrawing groups) or triazole (e.g., alkyl vs. aryl phenoxymethyl) to enhance target binding .
- Azetidine ring substitution : Introducing fluorine or methyl groups to improve metabolic stability .
- Bioisosteric replacements : Replacing the methanone linker with sulfonamide or urea to modulate solubility .
- Data-driven SAR : Machine learning models predict activity cliffs by training on in vitro datasets (e.g., IC50 vs. structural fingerprints) .
Q. What computational methods are employed to predict its physicochemical and pharmacological properties?
- DFT calculations : Assess electronic properties (HOMO/LUMO gaps) and reaction mechanisms (e.g., transition state energies for hydrolysis) .
- Molecular docking : Simulate binding poses with target proteins (e.g., kinase ATP-binding pockets) using AutoDock or Schrödinger .
- Pharmacokinetic modeling : SwissADME predicts logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
Q. How should researchers address contradictions in synthetic yields or bioactivity data across studies?
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and source reagents from certified suppliers .
- Statistical analysis : Apply ANOVA to biological replicates to distinguish true activity from experimental noise .
- Meta-analysis : Cross-reference datasets from peer-reviewed studies (e.g., PubChem, CAS) to identify consensus trends .
Q. What strategies improve bioavailability without compromising target affinity?
- Prodrug design : Esterification of the methanone group to enhance solubility .
- Nanocarrier encapsulation : Use liposomes or dendrimers to improve plasma half-life .
- Co-crystallization : Screen co-formers (e.g., succinic acid) to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
